molecular formula C6H7Na10O21P5 B13423339 myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt

myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt

Cat. No.: B13423339
M. Wt: 799.87 g/mol
InChI Key: GFGCWCIISVRGOQ-FIEXBRBGSA-D
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Description

myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is a complex organic compound that plays a significant role in various biochemical processes. It is an intermediate in inositol phosphate metabolism and has a profound impact on cellular regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt typically involves the phosphorylation of myo-inositol. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves high-pressure liquid chromatography (HPLC) to ensure purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state compounds .

Scientific Research Applications

myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of various cellular processes, including signal transduction and metabolic pathways. The exact mechanism of action involves the binding of the compound to specific receptors or enzymes, leading to changes in cellular activity .

Comparison with Similar Compounds

Similar Compounds

  • myo-Inositol 1,2,3,4,5-pentakis(dihydrogen phosphate) decasodium salt
  • myo-Inositol 1,2,3,5,6-pentakis(dihydrogen phosphate) decasodium salt
  • Phytic acid (myo-Inositol hexakis(dihydrogen phosphate))

Uniqueness

myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H7Na10O21P5

Molecular Weight

799.87 g/mol

IUPAC Name

decasodium;[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H17O21P5.10Na/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);;;;;;;;;;/q;10*+1/p-10/t1?,2-,3+,4+,5-,6?;;;;;;;;;;

InChI Key

GFGCWCIISVRGOQ-FIEXBRBGSA-D

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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